Phenol, 4-(heptafluoropropyl)-
Description
Phenol, 4-(heptafluoropropyl)- (IUPAC name: 4-(1,1,2,2,3,3,3-heptafluoropropyl)phenol) is a fluorinated aromatic compound characterized by a phenol group substituted at the para position with a heptafluoropropyl moiety (-C3F7).
Properties
CAS No. |
61324-28-5 |
|---|---|
Molecular Formula |
C9H5F7O |
Molecular Weight |
262.12 g/mol |
IUPAC Name |
4-(1,1,2,2,3,3,3-heptafluoropropyl)phenol |
InChI |
InChI=1S/C9H5F7O/c10-7(11,8(12,13)9(14,15)16)5-1-3-6(17)4-2-5/h1-4,17H |
InChI Key |
OTFLZXXBEWPSKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
Nitration
Sulfonation
-
Mechanism : Sulfuric acid reacts with the activated aromatic ring. The substituent’s electron-withdrawing nature may favor sulfonation at the para position relative to the hydroxyl group.
-
Conditions : Sulfuric acid under temperature-controlled conditions.
-
Products : Para-hydroxybenzenesulphonic acid derivatives.
Halogenation
-
Mechanism : Bromine or chlorine may undergo electrophilic substitution. The heptafluoropropyl group’s steric hindrance and electron withdrawal could limit polysubstitution.
-
Conditions : Bromine in chloroform or aqueous bromine solutions.
-
Products : Mono- or dihalogenated derivatives, depending on steric and electronic effects.
Nucleophilic Substitution
The phenoxide ion (formed under basic conditions) can act as a nucleophile, undergoing substitution reactions.
Alkylation
-
Mechanism : Alkyl halides or alkenes react with the phenoxide ion.
-
Conditions : Alkylating agents (e.g., alkyl halides) in the presence of bases.
-
Products : Alkylated phenols, though steric hindrance from the heptafluoropropyl group may reduce reactivity.
Oxidation
Phenols are susceptible to oxidation, particularly under acidic or alkaline conditions.
Electrochemical Oxidation
-
Mechanism : Oxidation of the hydroxyl group to a quinone structure.
-
Conditions : Electrochemical cells or oxidizing agents (e.g., potassium hexacyanoferrate(III)).
-
Products : Quinone derivatives, potentially stabilized by the electron-withdrawing substituent.
Thermochemical Data
While specific data for Phenol, 4-(heptafluoropropyl)- is limited, analogous compounds like 4-fluorophenol provide insights:
| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Method | Reference |
|---|---|---|---|---|
| Protonation | 1451 ± 8.8 | 1422 ± 8.4 | G+TS | |
| Chloride substitution | 117 ± 8.4 | 86.2 ± 8.4 | TDEq | |
| Iodide substitution | 82.0 ± 7.5 | 44.8 ± 4.2 | IMRE |
Catalytic Hydrogenation
Phenol derivatives can undergo catalytic hydrogenation to form cyclohexanol analogs, though steric effects from the heptafluoropropyl group may reduce efficiency.
Mechanism : Hydrogenation of the aromatic ring under palladium or platinum catalysis.
Conditions : High-pressure hydrogen gas with metal catalysts.
Products : Cyclohexanol derivatives with retained heptafluoropropyl substituents.
Antioxidant Activity
Fluorinated phenolic compounds often exhibit antioxidant properties due to their ability to scavenge free radicals. While not directly studied for this compound, analogous systems (e.g., Edaravone analogs) show ORAC and FRAP activities influenced by substituents .
References Phenol’s reactivity in electrophilic substitution (Wikipedia). Thermochemical data for 4-fluorophenol (NIST WebBook). Antioxidant activity of fluorinated phenolic derivatives (PMC). Phenol’s chemical reactions (Utkal University PDF). Chlorination pathways in phenols (PMC).
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Fluorinated Phenols
- 4-(Heptafluoropropyl)phenol vs. 2-Amino-4-(heptafluoropropyl)phenol (CID 12294036): The amino-substituted analog (C9H6F7NO) shares the heptafluoropropyl group but introduces an -NH2 group at the ortho position. Key Difference: The amino group enhances nucleophilicity, making the compound more reactive in substitution reactions.
- 4-(Heptafluoropropyl)phenol vs. 4-Phenylphenol (Biphenyl-4-ol): 4-Phenylphenol (C12H10O) substitutes a phenyl group instead of -C3F5. The absence of fluorine reduces electronegativity and thermal stability. Key Properties:
Alkyl-Substituted Phenols
- 4-(2-Methylpropyl)phenol and 4-(1,1-Dimethylpropyl)phenol: These alkylphenols (e.g., C10H14O) exhibit lower acidity (pKa ~10–11) compared to fluorinated analogs. The bulky alkyl groups hinder solubility in polar solvents, whereas the -C3F7 group in 4-(heptafluoropropyl)phenol enhances solubility in fluorinated matrices .
Physicochemical and Application-Based Comparisons
Thermal and Chemical Stability
- Heptafluoropropyl Trifluorovinyl Ether (PPVE): A fluoropolymer precursor (C5H4F8O) with exceptional thermal stability (>300°C). The -C3F7 group in 4-(heptafluoropropyl)phenol likely confers similar resistance to degradation, making it suitable for high-temperature applications .
- THFPT (2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine): This triazine derivative (C9F21N3) demonstrates the utility of -C3F7 groups in creating electron-deficient systems for mass spectrometry and catalysis. 4-(Heptafluoropropyl)phenol may similarly act as a fluorophilic building block in supramolecular chemistry .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Key Substituent | Acidity (pKa) | Thermal Stability | Applications |
|---|---|---|---|---|---|
| 4-(Heptafluoropropyl)phenol | C9H5F7O | -C3F7 | ~7–8 (inferred) | High (>200°C) | Fluoropolymers, Photonics |
| 4-Phenylphenol | C12H10O | -C6H5 | ~9.5 | Moderate | Disinfectants, Dyes |
| 4-(2-Methylpropyl)phenol | C10H14O | -C(CH3)2CH2CH3 | ~10.5 | Moderate | Surfactants, Fragrances |
| THFPT | C9F21N3 | Three -C3F7 | N/A | Very High | Mass Spectrometry Markers |
| HEP (PFAS) | C12H5F7N2 | -C3F7, Quinoxaline | N/A | High | Industrial surfactants |
Q & A
What are the key challenges in synthesizing 4-(heptafluoropropyl)phenol derivatives, and how can regioselectivity be controlled?
Level: Advanced
Methodological Answer:
Regioselective synthesis of 4-(heptafluoropropyl)phenol derivatives often requires precise control of reaction conditions. For example, in the base-mediated reaction of perfluoroalkyl silanes with quinoline N-oxides, potassium tert-butoxide and low temperatures (−20°C) are critical to achieving regioselectivity. The use of 3 Å molecular sieves as drying agents and stepwise addition of reagents over 30 minutes minimizes side reactions, yielding products with ~90% efficiency . To enhance regiocontrol, steric and electronic effects of substituents (e.g., tert-butylthio groups) on the aromatic ring must be evaluated computationally prior to synthesis.
How can researchers optimize the reduction of 1-(heptafluoropropyl)-4-nitrobenzene to 4-(heptafluoropropyl)aniline hydrochloride?
Level: Intermediate
Methodological Answer:
The reduction of nitro groups in fluorinated aromatic compounds requires careful optimization to avoid over-reduction or dehalogenation. A validated protocol involves using iron powder in a mixture of hydrochloric acid, methanol, water, and ethanol under reflux. GC-MS monitoring ensures complete conversion of 1-(heptafluoropropyl)-4-nitrobenzene to the aniline derivative. Post-reduction purification via column chromatography (using dichloromethane as the eluent) and recrystallization in methanol yields high-purity 4-(heptafluoropropyl)aniline hydrochloride (>99% by NMR) .
What analytical techniques are most effective for characterizing mixtures of heptafluoropropyl-containing isomers?
Level: Advanced
Methodological Answer:
Isomeric separation of heptafluoropropyl derivatives (e.g., fluoro(heptafluoropropyl)peroxide and its iso-propyl analog) is challenging due to similar physical properties. 19F NMR is indispensable for quantifying isomer ratios, as chemical shifts differ significantly between isomers (e.g., 3:1 ratio detection in peroxide mixtures) . Complementary techniques include GC-MS with fluorinated stationary phases (e.g., DB-5MS) and high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For unresolved mixtures, computational modeling of 19F NMR spectra using DFT calculations can aid in structural assignment.
How does the stability of 4-(heptafluoropropyl)phenol derivatives vary under acidic or oxidative conditions?
Level: Intermediate
Methodological Answer:
The stability of these derivatives depends on the electronic effects of the heptafluoropropyl group. Under acidic conditions, the phenol moiety may undergo protonation, leading to decomposition or gas release (e.g., SO2 in sulfonate derivatives). For example, 4-(methylamino)phenol sulfate solutions release toxic gases when exposed to acids, necessitating inert atmospheres during handling . Oxidative stability can be assessed via cyclic voltammetry, where the electron-withdrawing heptafluoropropyl group lowers the oxidation potential of the phenolic –OH group, making it prone to quinone formation .
What regulatory considerations apply to the use of 4-(heptafluoropropyl)morpholine derivatives in the EU?
Level: Basic
Methodological Answer:
Under REACH regulations (EC No 1907/2006), reaction masses containing 2,2,3,3,5,5,6,6-octafluoro-4-(heptafluoropropyl)morpholine require registration if manufactured/imported in quantities ≥1 ton/year. Compliance includes submitting data on ecotoxicity (e.g., Daphnia magna acute toxicity tests) and human health hazards (e.g., skin sensitization assays per OECD 442). Analytical methods for quantifying morpholine derivatives in environmental matrices must be validated per ISO/IEC 17025 .
How do solvent choice and reaction temperature affect the coupling of heptafluoropropyl groups to aromatic rings?
Level: Advanced
Methodological Answer:
Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) enhance nucleophilic aromatic substitution reactions by stabilizing transition states. For example, coupling 1-bromo-4-nitrobenzene with sodium heptafluorobutyrate in NMP at 160°C achieves >99% yield of 1-(heptafluoropropyl)-4-nitrobenzene. Copper iodide (20 mol%) acts as a catalyst, while Dean-Stark traps remove water to prevent hydrolysis . Lower temperatures (e.g., 80–100°C) are preferable for acid-sensitive intermediates to avoid decarboxylation.
What strategies mitigate contradictions in reported toxicity data for heptafluoropropylphenol derivatives?
Level: Advanced
Methodological Answer:
Discrepancies in toxicity data often arise from impurities (e.g., residual fluorinated acids) or inconsistent test protocols. To resolve contradictions:
- Purification: Use preparative HPLC to isolate the target compound from byproducts (e.g., perfluoroheptanoic acid, CAS 375-85-9) .
- Standardization: Adopt OECD guidelines for acute oral toxicity (Test No. 423) and compare results across multiple cell lines (e.g., HepG2 vs. CHO-K1).
- Meta-analysis: Apply QSAR models to predict toxicity endpoints and cross-validate with experimental LD50 data .
How can researchers design experiments to study the environmental persistence of 4-(heptafluoropropyl)phenol?
Level: Intermediate
Methodological Answer:
Environmental persistence studies should include:
- Hydrolysis: Expose the compound to buffered solutions (pH 4–9) at 25°C and 50°C, analyzing degradation products via LC-MS/MS.
- Photolysis: Use UV light (λ = 254 nm) in a photoreactor with quartz vessels; monitor fluorine release via ion chromatography .
- Biodegradation: Conduct OECD 301F manometric respirometry tests with activated sludge to assess microbial breakdown.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
